2-(Hydroxymethyl)isonicotinamide
Description
2-(Hydroxymethyl)isonicotinamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinamide, featuring a hydroxymethyl group attached to the second position of the pyridine ring
Properties
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)5-1-2-9-6(3-5)4-10/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZAHCKDLDXPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509989 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84589-39-9 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of isonicotinamide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve isonicotinamide in a suitable solvent, such as ethanol.
- Add formaldehyde to the solution.
- Adjust the pH to basic conditions using a base like sodium hydroxide.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2-(aminomethyl)isonicotinamide.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)isonicotinamide.
Reduction: 2-(Aminomethyl)isonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Hydroxymethyl)isonicotinamide can be compared with other similar compounds, such as:
Isonicotinamide: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
2-(Hydroxymethyl)pyridine: Similar structure but lacks the amide group, affecting its reactivity and applications.
Thionicotinamide: Contains a thiocarbonyl group instead of a carbonyl group, leading to different chemical behavior.
Biological Activity
2-(Hydroxymethyl)isonicotinamide, with the molecular formula , is a derivative of isonicotinamide. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
This compound can be synthesized through the reaction of isonicotinamide with formaldehyde under basic conditions. The general reaction mechanism involves:
- Dissolving isonicotinamide in ethanol.
- Adding formaldehyde to the solution.
- Adjusting the pH to basic using sodium hydroxide.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product through filtration and recrystallization.
This compound features a hydroxymethyl group that can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Inhibition of growth | |
| Anticancer | MCF-7, HeLa | Induction of apoptosis | |
| Enzyme Inhibition | Enzymatic Assays | Inhibition of specific enzymes |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Case Studies
- Antibacterial Study : A case study focused on the antibacterial effects of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics.
- Cancer Research : Another study explored its effects on human cancer cell lines, revealing that treatment with varying concentrations led to significant reductions in cell viability and increased markers for apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
